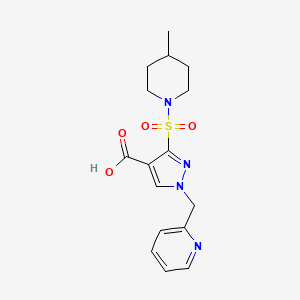
3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the study of how to create the compound. It includes the methods and steps used to synthesize the compound from its constituent elements or other compounds123.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It can include techniques such as X-ray crystallography, NMR spectroscopy, and others23.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the study of the reagents, conditions, and mechanisms of the reactions123.Physical And Chemical Properties Analysis
This involves the study of the properties of the compound, such as its melting point, boiling point, solubility, stability, and others123.
Scientific Research Applications
Synthesis and Characterization
Compounds with functionalities such as sulfonamide, pyrazole, and pyridine rings have been synthesized for various purposes, including the development of new materials and the study of their biological activities. For example, the synthesis and spectral analysis of derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have demonstrated valuable antibacterial activities (Aziz‐ur‐Rehman et al., 2017). These findings suggest the potential of such compounds in contributing to the development of new antibacterial agents.
Catalytic Applications
Compounds featuring sulfonyl groups and pyridine or pyrazole rings have shown promise in catalysis. For instance, magnetically separable graphene oxide anchored with sulfonic acid has been used as a highly efficient and recyclable catalyst for synthesizing complex heterocyclic compounds under environmentally friendly conditions (Mo Zhang et al., 2016). This highlights the potential of incorporating such functional groups into catalysts for green chemistry applications.
Novel Materials
The development of novel materials using these functional groups has been a focus of research. For example, nanocrystalline titania-based sulfonic acid materials have been characterized and utilized as efficient catalysts for organic reactions, demonstrating the utility of such compounds in materials science and catalysis (Arul Murugesan et al., 2016).
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and others1.
Future Directions
This involves speculation on potential future research directions or applications for the compound123.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a novel or less-studied compound, some or all of this information may not be available.
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12-5-8-20(9-6-12)25(23,24)15-14(16(21)22)11-19(18-15)10-13-4-2-3-7-17-13/h2-4,7,11-12H,5-6,8-10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDTYAVPSDHLFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

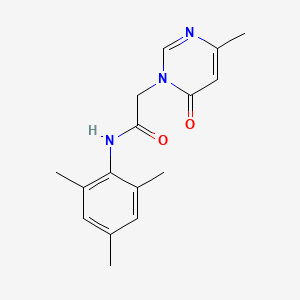
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
![(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2365321.png)
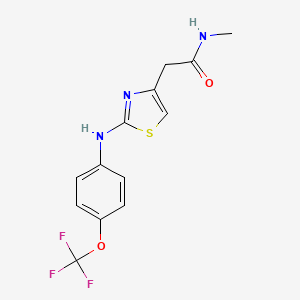
![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2365326.png)
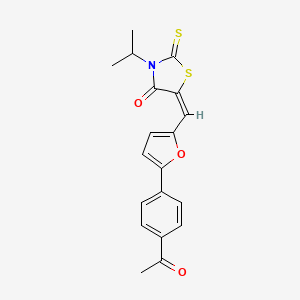
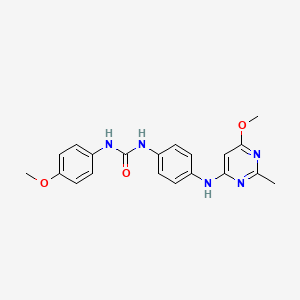

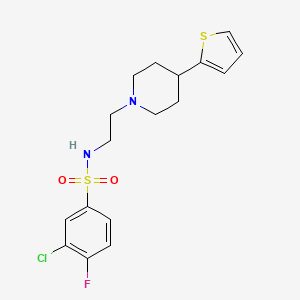
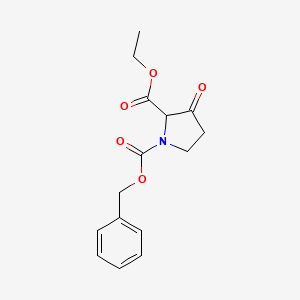
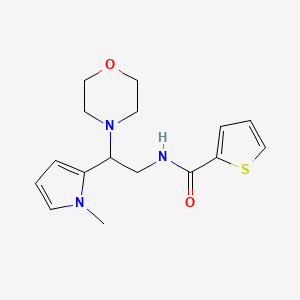
![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)